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Compound of Interest

Methyl 4-(3-
Compound Name:
formylphenyl)benzoate

Cat. No.: B1334805

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization methods for Methyl 4-(3-
formylphenyl)benzoate and its structural isomers, offering insights into their physicochemical
and spectroscopic properties. The strategic placement of the formyl and methyl ester groups on
the biphenyl scaffold significantly influences the analytical data, providing a unique fingerprint
for each isomer. This document is intended to assist researchers in the identification,
differentiation, and quality control of these important synthetic intermediates.

Physicochemical Properties

The position of the formyl group on the phenyl ring subtly alters the physical properties of the
isomers. Methyl 4-(3-formylphenyl)benzoate, along with its para-substituted counterpart,
Methyl 4-(4-formylphenyl)benzoate, and the simpler analog, Methyl 4-formylbenzoate, are all
crystalline solids at room temperature. Variations in their melting points reflect the differences in
their crystal lattice energies, which are influenced by intermolecular interactions.
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Methyl 4-(3- Methyl 4-(4-
Methyl 4-
Property formylphenyl)benz  formylphenyl)benz
formylbenzoate
oate oate
CAS Number 221021-36-9 70916-89-1[1] 1571-08-0[2][3]
Molecular Formula C15H1203 C1s5H1203][1] CoHsOs3[2][3]
Molecular Weight 240.25 g/mol 240.25 g/mol [1] 164.16 g/mol [2][3]
) ) White crystalline
Appearance Solid Solid[1]
powder[2][3]
Melting Point 97-101 °C 112-116 °C[1] 59-63 °C[2][4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural
elucidation of these isomers. The following sections detail the expected spectral features for
Methyl 4-(3-formylphenyl)benzoate and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy is a powerful tool for differentiating these isomers. The chemical shifts
and coupling patterns of the aromatic protons are highly dependent on the substitution pattern.

13C NMR Spectroscopy provides information on the carbon framework of the molecule. The
chemical shifts of the carbonyl carbons (both ester and aldehyde) and the aromatic carbons
are key identifiers.

Detailed, experimentally verified *H and 3C NMR data for Methyl 4-(3-formylphenyl)benzoate
are not readily available in the public domain. The data presented below for this compound are
predicted values and should be used as a guide for spectral interpretation.
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Compound

'H NMR (3, ppm)

3C NMR (0, ppm)

Methyl 4-(3-
formylphenyl)benzoate
(Predicted)

Aldehyde CHO: ~10.1,
Aromatic H: 7.5-8.3, Methyl
OCHs: ~3.9

Aldehyde C=0: ~192, Ester
C=0: ~166, Aromatic C: 125-
145, Methyl C: ~52

Methyl 4-(4-

formylphenyl)benzoate

Aldehyde CHO: 10.09,
Aromatic H: 8.16 (d), 7.97 (d),
7.82 (d), 7.74 (d), Methyl
OCHs: 3.95

Aldehyde C=0: 191.8, Ester
C=0: 166.7, Aromatic C:
145.4,139.1, 135.8, 130.4,
130.1, 129.8, 127.3, Methyl C:
524

Methyl 4-formylbenzoate

Aldehyde CHO: 10.12,
Aromatic H: 8.21 (d), 7.98 (d),
Methyl OCHs: 3.98

Aldehyde C=0: 191.7, Ester
C=0: 166.2, Aromatic C;
139.0, 134.9, 130.3, 129.8,
Methyl C: 52.7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorptions for these compounds are the carbonyl stretches of the aldehyde and ester groups.

Compound

Key IR Absorptions (cm~?)

Methyl 4-(3-formylphenyl)benzoate (Predicted)

C=0 stretch (aldehyde): ~1705, C=0 stretch

(ester): ~1725, C-O stretch: ~1280, Aromatic C-
H stretch: >3000

Methyl 4-(4-formylphenyl)benzoate

C=0 stretch (aldehyde): 1703, C=0 stretch

(ester): 1724, C-O stretch: 1278, Aromatic C-H
stretch: 3050

Methyl 4-formylbenzoate

C=0 stretch (aldehyde): 1705, C=0 stretch
(ester): 1726, C-O stretch: 1285, Aromatic C-H

stretch: 3070

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For these compounds, electron ionization (EI) would likely lead to a prominent
molecular ion peak and characteristic fragments.

Specific experimental mass spectral data for Methyl 4-(3-formylphenyl)benzoate is not widely
available. The expected fragmentation patterns are based on the known fragmentation of
aromatic aldehydes and esters.

Compound Molecular lon (m/z) Key Fragment lons (m/z)
Methyl 4-(3- 211 ([M-CHOQ]*), 209 ([M-
formylphenyl)benzoate 240 OCHs]+), 181 ([M-COOCHs3]*),
(Predicted) 152

211 ([M-CHOJ*), 209 ([M-
240 OCHs]*), 181 ([M-COOCHs]*),
152

Methyl 4-(4-

formylphenyl)benzoate

135 ([M-CHOJ*), 133 ([M-

Methyl 4-formylbenzoate 164[5]
OCHs]*)[5], 105, 77

Experimental Protocols

The following are generalized experimental protocols for the characterization of Methyl 4-(3-
formylphenyl)benzoate and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.
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Data Acquisition (*H NMR):

e Spectrometer: 400 MHz or higher.

e Pulse Sequence: Standard one-pulse sequence.

e Spectral Width: 0-12 ppm.

¢ Number of Scans: 8-16.

¢ Relaxation Delay: 1-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and correct the baseline.

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual
solvent peak.

Integrate the signals to determine the relative proton ratios.

Analyze splitting patterns to determine coupling constants.

Infrared (IR) Spectroscopy (Thin Film Method)

Sample Preparation:

o Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or
acetone).

o Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:

o Place the salt plate in the sample holder of the FT-IR spectrometer.
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e Acquire a background spectrum of the clean, empty salt plate.
e Acquire the sample spectrum.
Data Analysis:

e The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to
identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 10-100 pug/mL) in a volatile organic
solvent (e.g., ethyl acetate or dichloromethane).

GC Conditions (Typical):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250-280 °C.

Oven Program: Start at a lower temperature (e.g., 50-100 °C), then ramp to a higher
temperature (e.g., 280-300 °C).

Carrier Gas: Helium.

MS Conditions (Typical):
 lonization Mode: Electron lonization (El) at 70 eV.

e Mass Range: 40-400 amul.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a novel organic
compound like Methyl 4-(3-formylphenyl)benzoate.
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General Characterization Workflow

T e

Weigh Solid Sample | Dissolve in Appropriate Solvent GC-MS [ Purity Assessment FT-IR NMR (1H, 13C) ‘P{ Structure Elucidation

Comparison with Alternatives

Click to download full resolution via product page

Caption: General workflow for the characterization of an organic compound.

Signaling Pathways and Logical Relationships

The characterization of a small molecule like Methyl 4-(3-formylphenyl)benzoate does not
involve biological signaling pathways. The logical relationship in its characterization is a
deductive process where data from multiple analytical techniques are combined to confirm the
structure and purity.

Deductive Logic in Structural Characterization
1H NMR Data 13C NMR Data FT-IR Data
(Proton Environment) (Carbon Skeleton) (Functional Groups)

Proposed Structure:

Physicochemical Data Mass Spec Data
(MP, Formula) (Molecular Weight, Fragmentation)

Methyl 4-(3-formylphenyl)benzoate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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